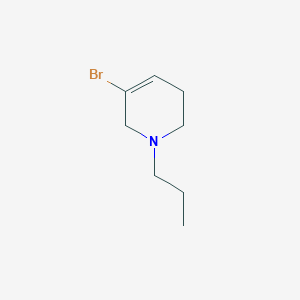

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine

Descripción

Propiedades

IUPAC Name |

5-bromo-1-propyl-3,6-dihydro-2H-pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrN/c1-2-5-10-6-3-4-8(9)7-10/h4H,2-3,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYLQTCQRSCCGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCC=C(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bromination of 1-Propyl-1,2,5,6-tetrahydropyridine

- Starting Material: 1-Propyl-1,2,5,6-tetrahydropyridine

- Reagent: Bromine (Br2) or N-bromosuccinimide (NBS)

- Solvent: Dichloromethane (DCM), chloroform, or acetonitrile

- Temperature: Typically 0°C to room temperature to control reaction rate and selectivity

- Reaction Time: Several hours depending on scale and conditions

This bromination selectively introduces a bromine atom at the 3-position due to the electronic and steric environment of the tetrahydropyridine ring. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to ensure completion and purity.

Alternative Bromination Techniques

- Radical Bromination: Using NBS in the presence of radical initiators (e.g., AIBN) under light or heat to achieve selective bromination.

- Electrophilic Bromination: Using bromine in acidic or neutral media, sometimes catalyzed by Lewis acids to improve regioselectivity.

- Flow Chemistry: Industrial-scale preparation may employ continuous flow reactors to optimize heat transfer and reaction control, enhancing yield and safety.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating Agent | Br2 or NBS | Br2 provides direct electrophilic bromination; NBS offers milder conditions |

| Solvent | DCM, chloroform, acetonitrile | Non-polar solvents favor regioselectivity |

| Temperature | 0°C to 25°C | Lower temperatures reduce side reactions |

| Reaction Time | 2–6 hours | Monitored to prevent over-bromination |

| Molar Ratio (Br2:Substrate) | 1:1 to 1.2:1 | Slight excess of bromine ensures complete reaction |

Purification and Characterization

- Purification: Column chromatography or recrystallization from appropriate solvents.

- Characterization: NMR spectroscopy (¹H, ¹³C), mass spectrometry, and elemental analysis confirm the structure and purity.

- Yield: Typically ranges from 60% to 90%, depending on reaction scale and conditions.

Research Findings and Advances

Recent studies have explored chemo-enzymatic methods for the preparation and functionalization of tetrahydropyridine derivatives, including stereoselective transformations of substituted tetrahydropyridines. Although these studies primarily focus on 1,2,3,6-tetrahydropyridines, the methodologies provide insights applicable to the 1,2,5,6-isomer.

- Chemo-enzymatic dearomatization: Combines chemical synthesis with biocatalysis to achieve stereo-defined substituted piperidines, potentially adaptable for 3-bromo derivatives.

- Stereoselective oxidation and reduction: Enzymatic cascades allow precise control over stereochemistry, which can be useful for downstream modifications of brominated tetrahydropyridines.

These approaches highlight the potential for sustainable and selective synthesis routes beyond classical bromination.

Comparative Analysis with Related Compounds

| Compound | Bromination Site | Synthetic Challenges | Application Highlights |

|---|---|---|---|

| 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine | C-3 | Regioselectivity and stability | Intermediate for pharmaceuticals and materials science |

| 4-Bromo-1-propyl-1,2,3,6-tetrahydropyridine | C-4 | Similar bromination methods | Neuropharmacology and polymer chemistry |

The position of bromination significantly influences the chemical reactivity and biological activity of the compound.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Electrophilic Bromination | Br2, DCM, 0–25°C, 2–6 h | High regioselectivity, straightforward | Requires careful handling of Br2 |

| Radical Bromination | NBS, AIBN, heat/light | Milder conditions, selective | Possible side reactions |

| Flow Chemistry | Continuous flow, Br2 or NBS, controlled temp | Scalable, safer, reproducible | Requires specialized equipment |

| Chemo-enzymatic methods | Biocatalysts with chemical steps | High stereoselectivity, green | Limited to specific substrates |

Análisis De Reacciones Químicas

Types of Reactions

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.

Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrogenated derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, or thiols, typically in the presence of a polar aprotic solvent.

Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Reactions: Formation of azido, cyano, or thiol derivatives.

Oxidation Reactions: Formation of N-oxides or other oxidized species.

Reduction Reactions: Formation of hydrogenated derivatives.

Aplicaciones Científicas De Investigación

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine involves its interaction with specific molecular targets, leading to various biochemical effects. The bromine atom and the propyl group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects in biological systems.

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key structural analogs include:

Key Observations :

- Substituent Position : Bromine at the 3-position (target compound) vs. 4-position (4-Bromo-1-propyl analog) influences electronic and steric properties, affecting reactivity in coupling reactions or binding to biological targets .

- Functional Groups : Aryl substituents (e.g., biphenyl, fluorine) in 3-Aryl-N-methyl analogs improve acetylcholinesterase (AChE) inhibition compared to bromine or alkyl groups .

Actividad Biológica

3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine (3-Br-1-Pr-THP) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, relevant case studies, and research findings.

3-Br-1-Pr-THP is characterized by the presence of a bromine atom and a tetrahydropyridine ring. Its structure can be represented as follows:

The biological activity of 3-Br-1-Pr-THP is primarily attributed to its ability to interact with various biological targets. The bromine substituent is known to enhance lipophilicity, which may facilitate cell membrane penetration and influence the compound's pharmacokinetics.

Potential Biological Targets

- Neurotransmitter Receptors : Compounds similar to 3-Br-1-Pr-THP have been shown to modulate neurotransmitter systems, particularly those involving dopamine and serotonin.

- Enzymatic Inhibition : It may also act as an inhibitor of specific enzymes involved in metabolic pathways.

Biological Activity Overview

The biological activities of 3-Br-1-Pr-THP can be summarized as follows:

Neuroprotective Effects

A study investigated the neuroprotective effects of 3-Br-1-Pr-THP in a model of Parkinson's disease. The compound was administered to rodents subjected to neurotoxic agents. Results indicated a significant reduction in neuronal death and improved motor function, suggesting a protective role against neurodegeneration.

Antimicrobial Activity

In vitro studies demonstrated that 3-Br-1-Pr-THP possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, revealing that the compound is particularly effective against Staphylococcus aureus.

Cytotoxicity Studies

Research conducted on various cancer cell lines showed that 3-Br-1-Pr-THP induces apoptosis through the activation of caspase pathways. The compound exhibited an IC50 value in the low micromolar range, indicating potent cytotoxicity.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the tetrahydropyridine ring can significantly affect the biological activity of the compound. For example, altering the alkyl chain length or substitution pattern can enhance or diminish its efficacy.

Q & A

Basic: What synthetic strategies are recommended for introducing substituents at the 3-position of 1,2,5,6-tetrahydropyridine derivatives?

Methodological Answer:

The Suzuki-Miyaura cross-coupling reaction is a robust method for introducing aryl/heteroaryl groups at the 3-position of 1,2,5,6-tetrahydropyridine derivatives. For example, 3-bromo-1-methyl-1,2,5,6-tetrahydropyridine can react with boronic acids under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of dioxane/water (4:1) at 80–90°C for 12–24 hours, achieving yields of 77–92% . Key parameters include degassing the solvent to prevent catalyst oxidation and using a 1.2:1 molar ratio of boronic acid to bromopyridine precursor. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

Advanced: How can contradictory IC₅₀ values for acetylcholinesterase (AChE) inhibition across species (e.g., electric eel vs. human serum) be systematically analyzed?

Methodological Answer:

Discrepancies in IC₅₀ values often arise from differences in enzyme isoforms or assay conditions. To resolve this:

Standardize Assay Protocols : Use the Ellman method uniformly across species, with 5,5’-dithiobis(2-nitrobenzoic acid) (DTNB) as the thiol reagent and acetylthiocholine as the substrate in phosphate buffer (pH 8.0) at 37°C .

Normalize Enzyme Activity : Express inhibition as a percentage relative to a control (e.g., neostigmine) and calculate IC₅₀ using nonlinear regression analysis .

Validate with Structural Data : Compare X-ray crystallography or molecular docking results to identify species-specific binding interactions at the AChE gorge .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing 3-Bromo-1-propyl-1,2,5,6-tetrahydropyridine derivatives?

Methodological Answer:

- 1H-NMR : Confirm regiochemistry via coupling patterns (e.g., dihydropyridine protons at δ 5.2–5.8 ppm as doublets of doublets) .

- ESI-MS : Verify molecular ions ([M+H]⁺) with <2 ppm mass accuracy .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) and UV detection at 254 nm .

Advanced: How do halogen substituents at the 3-position modulate in vivo antiamnesic effects in rodent models?

Methodological Answer:

Fluoro or bromo substituents enhance blood-brain barrier penetration and AChE binding affinity. For example:

- Passive Avoidance Test : Administer derivatives (1–10 mg/kg, i.p.) 30 minutes before scopolamine (1 mg/kg) to evaluate retention latency. Compounds like 3-fluoro-4-biphenyl derivatives show significant reversal of memory deficits (p < 0.01 vs. control) .

- SAR Analysis : Correlate logP values (2.5–3.5) with efficacy; bulky substituents (e.g., biphenyl) improve hydrophobic interactions but may reduce solubility .

Basic: What in vitro models are suitable for preliminary neurotoxicity screening of tetrahydropyridine analogs?

Methodological Answer:

- SH-SY5Y Neuronal Cells : Treat with 10–100 µM compound for 24–48 hours and measure viability via MTT assay. Compare to MPTP (1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine), a known dopaminergic neurotoxin .

- Mitochondrial Respiration Assays : Use Seahorse XF Analyzer to assess OCR (oxygen consumption rate) and ATP production in isolated mitochondria .

Advanced: What mechanistic insights explain the neuroprotective effects of 3-substituted tetrahydropyridines in Parkinson’s disease models?

Methodological Answer:

- MPTP Model : Compare dopamine depletion in striatal tissue (HPLC-ECD) after co-administering tetrahydropyridine derivatives (5 mg/kg) and MPTP (20 mg/kg, i.p.). Compounds with electron-withdrawing groups (e.g., Br, CN) reduce TH⁺ neuron loss by 40–60% .

- α-Synuclein Aggregation : Perform thioflavin-T assays to quantify inhibition of fibril formation, linked to reduced oxidative stress (e.g., NADH-dependent superoxide measurement) .

Basic: How can researchers optimize reaction yields for NaBH₄-mediated reduction of pyridinium precursors?

Methodological Answer:

- Stepwise Reduction : Add NaBH₄ (2–3 equiv) in ethanol at 0°C to pyridinium salts, stir for 2 hours, then warm to room temperature. Quench with saturated NH₄Cl and extract with dichloromethane .

- Byproduct Mitigation : Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) to minimize over-reduction to piperidines .

Advanced: What computational methods predict the AChE inhibitory potency of novel tetrahydropyridine derivatives?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate ligand binding to Torpedo californica AChE (PDB: 1ACJ) for 100 ns. Calculate binding free energies (MM-PBSA) and identify key residues (e.g., Trp286, Phe295) .

- QSAR Modeling : Use descriptors like polar surface area (PSA < 80 Ų) and H-bond acceptors (<4) to train regression models (R² > 0.85) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.